2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one
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Overview
Description
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is a unique organogermanium compound that features a thiagermolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one typically involves the reaction of germanium tetrachloride with a suitable thiol and methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism by which 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-4-methyl-1,2-thiagermolane: Similar structure but lacks the ketone group.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-thione: Contains a thione group instead of a ketone.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is unique due to the presence of the ketone group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136215-35-5 |
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Molecular Formula |
C4H6Cl2GeOS |
Molecular Weight |
245.69 g/mol |
IUPAC Name |
2,2-dichloro-4-methylthiagermolan-5-one |
InChI |
InChI=1S/C4H6Cl2GeOS/c1-3-2-7(5,6)9-4(3)8/h3H,2H2,1H3 |
InChI Key |
UJLPNCWGBVEJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[Ge](SC1=O)(Cl)Cl |
Origin of Product |
United States |
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